4-Penten-1-amine, N,N-dimethyl-
Overview
Description
4-Penten-1-amine, N,N-dimethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a primary amine with a double bond in its carbon chain and is also known as N,N-dimethyl-4-penten-1-amine. In
Mechanism of Action
The mechanism of action of 4-Penten-1-amine, N,N-dimethyl- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of its primary amine functional group. This compound has also been shown to exhibit antimicrobial activity against a variety of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Penten-1-amine, N,N-dimethyl- have not been extensively studied. However, it has been shown to exhibit cytotoxicity against cancer cells in vitro. This compound has also been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Penten-1-amine, N,N-dimethyl- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective starting material for organic synthesis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving 4-Penten-1-amine, N,N-dimethyl-. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Scientific Research Applications
4-Penten-1-amine, N,N-dimethyl- has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
N,N-dimethylpent-4-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-5-6-7-8(2)3/h4H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKDECTXBYSORQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338143 | |
Record name | 4-Penten-1-amine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1001-91-8 | |
Record name | 4-Penten-1-amine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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